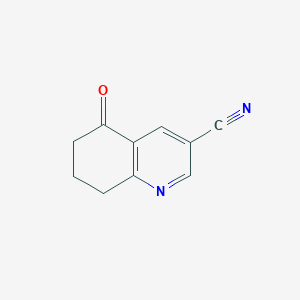

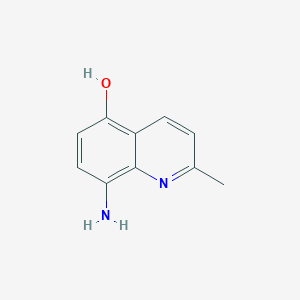

8-Amino-2-methyl-quinolin-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Amino-2-metil-quinolin-5-ol es un compuesto heterocíclico que contiene nitrógeno. Es un derivado de la quinolina, que es un motivo heterocíclico versátil e importante que se encuentra en muchos productos naturales, materiales funcionales y fármacos

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 8-Amino-2-metil-quinolin-5-ol típicamente implica la funcionalización del anillo de quinolina. Un método común es la nitración de la quinolina para producir una mezcla de derivados de 5- y 8-nitro, seguida de la separación y reducción del isómero 8-nitro con polvo de estaño en presencia de ácido clorhídrico . Otro enfoque implica la aminación de la 8-cloroquinolina .

Métodos de Producción Industrial: Los métodos de producción industrial para derivados de quinolina a menudo implican protocolos de síntesis clásicos como las reacciones de Skraup, Döbner–Von Miller, Friedländer, Conrad–Limpach y Combes . Estos métodos se modifican para mejorar el rendimiento, la selectividad y la sostenibilidad ambiental.

Análisis De Reacciones Químicas

Tipos de Reacciones: 8-Amino-2-metil-quinolin-5-ol experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Comúnmente se utiliza para convertir grupos nitro en grupos amino.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Polvo de estaño en ácido clorhídrico o hidrogenación catalítica.

Sustitución: Derivados halogenados de quinolina y nucleófilos como aminas o tioles.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinolina sustituidos, que pueden ser funcionalizados aún más para aplicaciones específicas .

Aplicaciones Científicas De Investigación

8-Amino-2-metil-quinolin-5-ol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Mecanismo De Acción

El mecanismo de acción de 8-Amino-2-metil-quinolin-5-ol implica su interacción con varios objetivos moleculares y vías. Por ejemplo, puede actuar como un agente quelante, uniéndose a iones metálicos y afectando las actividades enzimáticas. También puede interactuar con el ADN, inhibiendo su replicación y transcripción, lo que es particularmente relevante para sus actividades antimicrobianas y anticancerígenas .

Compuestos Similares:

8-Aminoquinolina: Comparte el grupo amino en la posición 8 pero carece de los grupos metil e hidroxilo.

2-Metilquinolina: Similar en estructura pero carece de los grupos amino e hidroxilo.

5-Hidroxiquinolina: Contiene un grupo hidroxilo en la posición 5 pero carece de los grupos amino y metil.

Singularidad: 8-Amino-2-metil-quinolin-5-ol es único debido a la combinación de sus grupos funcionales, que confieren reactividad química y actividad biológica específicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .

Comparación Con Compuestos Similares

8-Aminoquinoline: Shares the amino group at the 8-position but lacks the methyl and hydroxyl groups.

2-Methylquinoline: Similar in structure but lacks the amino and hydroxyl groups.

5-Hydroxyquinoline: Contains a hydroxyl group at the 5-position but lacks the amino and methyl groups.

Uniqueness: 8-Amino-2-methyl-quinolin-5-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Propiedades

Fórmula molecular |

C10H10N2O |

|---|---|

Peso molecular |

174.20 g/mol |

Nombre IUPAC |

8-amino-2-methylquinolin-5-ol |

InChI |

InChI=1S/C10H10N2O/c1-6-2-3-7-9(13)5-4-8(11)10(7)12-6/h2-5,13H,11H2,1H3 |

Clave InChI |

VJDYCEQFZJKUKL-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC2=C(C=CC(=C2C=C1)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)